molecular formula C16H14O2 B11949762 Methyl 3,3-diphenylprop-2-enoate CAS No. 3461-34-5

Methyl 3,3-diphenylprop-2-enoate

Cat. No.: B11949762
CAS No.: 3461-34-5
M. Wt: 238.28 g/mol
InChI Key: HJCAYZRFYQQKOK-UHFFFAOYSA-N
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Description

Methyl 3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C16H14O2 It is a derivative of cinnamic acid and is characterized by the presence of two phenyl groups attached to the propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-diphenylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3,3-diphenylprop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen-Schmidt condensation of benzaldehyde with methyl acetoacetate, followed by cyclization and subsequent dehydration to yield the desired product. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate the esterification reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3,3-diphenylprop-2-enoic acid or benzophenone derivatives.

    Reduction: Formation of 3,3-diphenylpropan-1-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Methyl 3,3-diphenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3,3-diphenylprop-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar structure but lacks the additional phenyl group.

    Ethyl 3,3-diphenylprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3,3-Diphenylprop-2-enoic acid: The carboxylic acid analog of methyl 3,3-diphenylprop-2-enoate.

Uniqueness

This compound is unique due to the presence of two phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its potential for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

3461-34-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3,3-diphenylprop-2-enoate

InChI

InChI=1S/C16H14O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

HJCAYZRFYQQKOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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